interpretation of 1H NMR and 13C NMR spectra for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
interpretation of 1H NMR and 13C NMR spectra for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
An In-depth Technical Guide to the NMR Spectral Interpretation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol
Preamble: Structural Elucidation in Drug Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the structure of organic compounds in solution.[1] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for 2-ethyl-2-methyl-1,3-dioxaindan-5-ol . Due to the ambiguity of the common name "dioxaindan," this guide will proceed with the interpretation based on the most chemically stable and plausible structure, 2-ethyl-2-methyl-1,3-benzodioxol-5-ol . This structure, a derivative of the naturally occurring compound sesamol, represents a common motif in medicinal chemistry. We will dissect the predicted spectra with the precision and rationale expected in a regulated research environment, explaining the causality behind chemical shifts, coupling patterns, and signal assignments.
Section 1: The Molecular Structure
The foundational step in any spectral interpretation is a clear understanding of the molecule's connectivity and stereochemistry. The structure of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol is presented below, with IUPAC-compliant numbering used for all subsequent spectral assignments. This molecule is achiral and possesses a plane of symmetry bisecting the C2-ketal group only if considering the substituents in isolation, but the overall molecule is asymmetric.
Figure 1: Molecular structure of 2-ethyl-2-methyl-1,3-benzodioxol-5-ol with atom numbering.
Section 2: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key parameters we analyze are chemical shift (δ), integration, and spin-spin coupling (multiplicity).
Predicted ¹H NMR Signals
The structure presents four distinct types of protons: aromatic, hydroxyl, and two sets of aliphatic protons (ethyl and methyl).
A. Aromatic Region (δ 6.0 - 7.0 ppm): The benzene ring contains three protons at positions C4, C6, and C7. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl group (-OH) and the two ether-like oxygens of the dioxole ring. Both groups increase electron density on the ring, causing the proton signals to appear at a relatively high field (upfield) for an aromatic system.[2]
-
H7 (approx. δ 6.70 ppm, d, J ≈ 8.0 Hz, 1H): This proton is ortho to the C7a-O3 bond and will be coupled to H6.
-
H4 (approx. δ 6.55 ppm, d, J ≈ 2.0 Hz, 1H): This proton is ortho to the C3a-O1 bond and meta to the -OH group. It will exhibit a small coupling to H6.
-
H6 (approx. δ 6.40 ppm, dd, J ≈ 8.0, 2.0 Hz, 1H): This proton is ortho to the -OH group and situated between H7 and H4. The strong electron-donating nature of the hydroxyl group shields this proton significantly, shifting it upfield. It will be split by H7 (ortho coupling, large J) and H4 (meta coupling, small J), appearing as a doublet of doublets. The spectral data for the parent compound, sesamol, supports these assignments, showing three distinct aromatic signals between 6.2 and 6.7 ppm.[3][4]
B. Hydroxyl Proton (δ 4.0 - 8.0 ppm):
-
-OH (approx. δ 5.0 ppm, s, broad, 1H): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange and quadrupole broadening from the oxygen atom. This signal's identity can be unequivocally confirmed by a D₂O shake experiment : upon adding a drop of deuterium oxide to the NMR sample, the -OH proton exchanges with deuterium, causing the signal to disappear from the spectrum.
C. Aliphatic Region (δ 0.8 - 2.0 ppm): The signals in this region arise from the ethyl and methyl groups attached to the C2 quaternary carbon. This carbon is a ketal, bonded to two oxygen atoms, which deshield the adjacent protons.
-
-CH₂- (Ethyl group, approx. δ 1.75 ppm, q, J ≈ 7.5 Hz, 2H): These two protons are chemically equivalent. They are adjacent to the three protons of the ethyl's methyl group, resulting in a quartet splitting pattern (n+1 = 3+1 = 4).
-
-CH₃ (Methyl group, approx. δ 1.40 ppm, s, 3H): This methyl group is attached to the quaternary C2 carbon and has no adjacent protons. Consequently, it appears as a sharp singlet.
-
-CH₃ (Ethyl group, approx. δ 0.95 ppm, t, J ≈ 7.5 Hz, 3H): These three protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 = 2+1 = 3). This signal appears at the most upfield region, as it is furthest from the deshielding oxygen atoms.
Summary of Predicted ¹H NMR Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 | ~ 6.70 | d (doublet) | ~ 8.0 | 1H |
| H4 | ~ 6.55 | d (doublet) | ~ 2.0 | 1H |
| H6 | ~ 6.40 | dd (doublet of doublets) | ~ 8.0, ~ 2.0 | 1H |
| -OH | ~ 5.0 (variable) | s (singlet), broad | - | 1H |
| -CH₂- (Ethyl) | ~ 1.75 | q (quartet) | ~ 7.5 | 2H |
| -CH₃ (on C2) | ~ 1.40 | s (singlet) | - | 3H |
| -CH₃ (Ethyl) | ~ 0.95 | t (triplet) | ~ 7.5 | 3H |
Section 3: Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Spectra are typically acquired with broadband proton decoupling, meaning each unique carbon signal appears as a singlet.[5]
Predicted ¹³C NMR Signals
The molecule has 10 unique carbon environments, which should result in 10 distinct signals in the ¹³C NMR spectrum.
A. Aromatic & Dioxole Region (δ 95 - 155 ppm): The chemical shifts in this region are highly diagnostic.
-
C5 (C-OH, approx. δ 151 ppm): The carbon directly attached to the hydroxyl group is significantly deshielded by the electronegative oxygen but also shielded by resonance. Its chemical shift is expected to be far downfield.
-
C7a & C3a (C-O, approx. δ 148 ppm & 142 ppm): These two carbons are part of the aromatic ring and are also bonded to the dioxole oxygens. They are in different environments relative to the C5-OH group and are thus non-equivalent. They will appear far downfield.
-
C2 (Ketal Carbon, approx. δ 112 ppm): This quaternary carbon is bonded to two oxygen atoms and two alkyl groups. This unique environment shifts its signal significantly downfield into the region often occupied by alkenes, but its identity as a quaternary carbon can be confirmed with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, where it would be absent in DEPT-90 and DEPT-135 spectra.
-
C4, C6, C7 (Aromatic CH, approx. δ 98 - 108 ppm): These protonated aromatic carbons are shielded by the electron-donating substituents. Based on data from sesamol, they are expected in the 98-108 ppm range.[3] Their specific assignments can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).
B. Aliphatic Region (δ 5 - 40 ppm): These signals correspond to the ethyl and methyl substituents on the C2 carbon.
-
-CH₂- (Ethyl, approx. δ 32 ppm): The methylene carbon of the ethyl group.
-
-CH₃ (on C2, approx. δ 26 ppm): The methyl carbon directly attached to C2.
-
-CH₃ (Ethyl, approx. δ 8 ppm): The terminal methyl carbon of the ethyl group, appearing furthest upfield.
Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Predicted δ (ppm) | Carbon Type (DEPT) |
| C5 (C-OH) | ~ 151 | Quaternary (C) |
| C7a (C-O) | ~ 148 | Quaternary (C) |
| C3a (C-O) | ~ 142 | Quaternary (C) |
| C2 (O-C-O) | ~ 112 | Quaternary (C) |
| C7 | ~ 108 | Methine (CH) |
| C4 | ~ 106 | Methine (CH) |
| C6 | ~ 98 | Methine (CH) |
| -CH₂- (Ethyl) | ~ 32 | Methylene (CH₂) |
| -CH₃ (on C2) | ~ 26 | Methyl (CH₃) |
| -CH₃ (Ethyl) | ~ 8 | Methyl (CH₃) |
Section 4: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like the topic compound.
Sample Preparation
A self-validating protocol begins with meticulous sample preparation.
-
Massing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[7] Its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[7]
-
Filtration: To remove any particulate matter that could degrade magnetic field homogeneity and spectral resolution, filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Figure 2: Workflow for NMR sample preparation and data acquisition.
Spectrometer Operation
-
Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field frequency.[8]
-
Tuning and Matching: Tune the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity and efficient power transfer.[9]
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves resolution.
-
Acquisition:
-
¹H Spectrum: Acquire the proton spectrum. A typical acquisition involves 16-64 scans, which can be completed in 1-5 minutes.[10]
-
¹³C Spectrum: Acquire the carbon spectrum using broadband proton decoupling. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment may take 30 minutes to several hours.[10]
-
DEPT (Optional but Recommended): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in peak assignment.
-
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the ¹H signals to determine the relative proton ratios.
Conclusion
The structural elucidation of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol (interpreted as 2-ethyl-2-methyl-1,3-benzodioxol-5-ol) is readily achievable through a systematic interpretation of its ¹H and ¹³C NMR spectra. The predicted spectra exhibit a set of highly characteristic signals: three distinct upfield aromatic protons, a variable phenolic proton, and well-resolved ethyl and methyl groups in the aliphatic region. The ¹³C spectrum is expected to show ten unique carbon signals, with the quaternary ketal carbon at C2 serving as a key diagnostic peak. By following a rigorous experimental protocol, researchers and drug development professionals can acquire high-fidelity data to confidently confirm the identity and purity of this and related molecular entities, ensuring the integrity of their scientific endeavors.
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